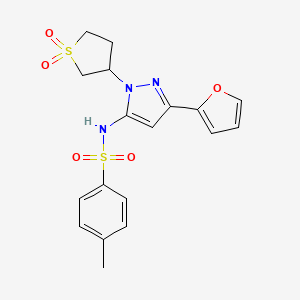![molecular formula C18H14N4O4S2 B2966794 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1788769-27-6](/img/structure/B2966794.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O4S2 and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Dyes Synthesis
Research has shown the utility of thiazole derivatives in the synthesis of fluorescent dyes. These compounds, when used as building blocks, have enabled the development of fluorescent dyes displaying a range of emission spectra. For instance, ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with emissions ranging from 412–672 nm. The synthesized dyes have applications in bioimaging and sensors due to their tunable fluorescence properties and high emission efficiency (Witalewska et al., 2019).
Antibacterial Agents
Thiazole and oxazole derivatives have also been explored for their antibacterial properties. Novel analogs incorporating the thiazole nucleus have shown promising antibacterial activity, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds highlight the potential of thiazole derivatives as frameworks for developing new antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
In the search for new anti-inflammatory and analgesic agents, novel benzodifuranyl derivatives, including those with thiazole and oxazole moieties, have been synthesized. Some of these compounds have demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Heterocyclic Carbenes Synthesis
Thiazole and oxazole molecules have been utilized in the formation of heterocyclic carbenes, showcasing the versatility of these compounds in chemical synthesis. Through specific transformations, thiazole molecules attached to manganese(I) can be converted into their carbene tautomers, demonstrating a pathway for synthesizing heterocyclic carbenes with potential applications in catalysis and material science (Ruiz & Perandones, 2009).
Catalysis
Thiazole-hydrazone ligands have been encapsulated in zeolite matrices, serving as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the application of thiazole derivatives in catalysis, highlighting their potential to act as catalysts in organic transformations, which can be of significant interest in green chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-2-25-11-3-4-12-14(7-11)28-18(20-12)22-16(24)13-8-26-17(19-13)21-15(23)10-5-6-27-9-10/h3-9H,2H2,1H3,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRPPKLDUTTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)


![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

![1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)


![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966728.png)


